Cytochrome p450 1B1 (239-248)
Description
Properties
sequence |
SLVDVMPWL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cytochrome p450 1B1 (239-248) |
Origin of Product |
United States |
Structural Characterization and Context of Cytochrome P450 1b1 239 248
Overall Tertiary Structure of CYP1B1 and its Relation to P450 Fold
The tertiary structure of CYP1B1 conforms to the canonical P450 fold, a highly conserved architectural motif observed across the vast cytochrome P450 superfamily. Current time information in Milan, IT. This fold is characterized by a triangular prismatic shape, with a central heme group nestled within a largely alpha-helical domain. researchgate.net
Location of the 239-248 Region within the CYP1B1 Protein Architecture
The peptide region spanning amino acids 239 to 248 is an integral part of the CYP1B1 structure, situated in a functionally significant area of the enzyme.
Structural analyses and sequence alignments reveal that the 239-248 amino acid sequence is located within the F-helix of CYP1B1. nih.gov The F-helix is a prominent alpha-helical secondary structure that forms a part of the roof of the active site cavity. researchgate.net In human CYP1B1, the F-helix exhibits a notable distortion or break as it passes over the substrate-binding slot. researchgate.net
The 239-248 region, as part of the F-helix, is in close proximity to the enzyme's active site. The F-helix, along with the adjacent G-helix and the connecting F-G loop, contributes to the architecture of the substrate access and egress channels. mdpi.com This region is also located near the C/D loop, which is thought to be a critical surface for the binding of redox partners, such as cytochrome P450 reductase. researchgate.netnih.gov The positioning of the F-helix and its associated loops plays a crucial role in determining the shape and accessibility of the active site, thereby influencing substrate specificity. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis of CYP1B1 Including the 239-248 Region
Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of CYP1B1 and the conformational flexibility of its structural elements, including the 239-248 region within the F-helix and the adjacent F-G loop.
Ligand-Induced Conformational Changes
The binding of substrates and inhibitors to the active site of CYP1B1 can induce significant conformational changes in the enzyme. mdpi.com These changes are crucial for accommodating the ligand, facilitating catalysis, and allowing for the release of the product.
MD simulations have shown that the F-G loop region of CYP1B1 is flexible and can undergo conformational changes upon ligand binding. mdpi.com These simulations indicate a stabilization of the F-G loop when a ligand is bound in the active site. mdpi.com The movement and repositioning of the F-helix and the F-G loop can alter the volume and shape of the active site cavity, as well as the accessibility of the substrate channels. nih.govmdpi.com These ligand-induced conformational shifts in the region encompassing amino acids 239-248 are therefore critical for the enzyme's catalytic function and its ability to metabolize a diverse range of compounds.
Table 1: Structural and Functional Context of the 239-248 Region in CYP1B1
| Feature | Description |
| Location | Within the F-helix of Cytochrome P450 1B1. nih.gov |
| Secondary Structure | Alpha-helix. nih.gov |
| Proximity to Active Site | Forms part of the roof of the active site cavity. researchgate.net |
| Relation to Functional Domains | Adjacent to the F-G loop, which is involved in substrate access and egress channels. Near the C/D loop, a potential binding site for redox partners. nih.govmdpi.com |
| Dynamic Behavior | The F-G loop region exhibits flexibility and undergoes conformational changes upon ligand binding, as indicated by molecular dynamics simulations. mdpi.com |
Computational Approaches for Structural Modeling of the 239-248 Region
Due to the challenges in experimental structure determination for all states of CYPs, computational methods are vital for understanding their structure and function.
| Tool | Function |
|---|---|
| PROCHECK | Assesses the stereochemical quality of a protein structure. |
| ERRAT | Analyzes the statistics of non-bonded interactions between different atom types. |
| PROVE | Calculates the volumes of atoms in macromolecules to check the quality of a structure. |
Force Field Parameters and Simulation Algorithms
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamics and interactions of proteins like CYP1B1. The accuracy of these simulations is highly dependent on the force field parameters used. For peptides and proteins, force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly employed. nih.govwustl.edu
These force fields are collections of parameters that describe the potential energy of a system of particles. For complex systems like the heme-containing cytochrome P450s, specific parameterization is often required, particularly for the heme group and its interaction with the protein. nih.gov The development of these parameters often involves a combination of quantum mechanical calculations and fitting to experimental data. nih.gov For simulations of peptides, the force field must accurately represent the conformational preferences of the polypeptide backbone and the interactions between the peptide and the surrounding solvent (water). nih.gov The choice of water model (e.g., TIP3P) is also a critical component of the simulation setup. nih.gov
Simulation algorithms, as implemented in software packages like NAMD and GROMACS, are used to integrate the equations of motion and propagate the system forward in time, allowing for the observation of dynamic events such as conformational changes and ligand binding. nih.gov
| Force Field | Key Features |
|---|---|
| AMBER | Widely used for simulations of proteins and nucleic acids. Includes specific parameter sets for different molecule types. |
| CHARMM | A versatile force field applicable to a wide range of biomolecules. Often used in conjunction with the NAMD simulation package. |
Functional Significance and Metabolic Interplay of Cytochrome P450 1b1 Involving the 239 248 Segment
Catalytic Activity and Substrate Specificity of CYP1B1
Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that belongs to the cytochrome P450 superfamily. Localized to the endoplasmic reticulum, this enzyme is notable for its expression primarily in extrahepatic tissues, such as the breast, prostate, kidney, and eye. It plays a critical role in the metabolism of a wide array of both endogenous compounds and exogenous substances, including procarcinogens.
CYP1B1 is integral to the metabolic processing of several key endogenous molecules essential for normal physiological function.
Estradiol (B170435): The enzyme is a primary catalyst in the metabolism of steroid hormones, particularly 17β-estradiol. It predominantly hydroxylates estradiol at the C-4 position to form 4-hydroxyestradiol, a metabolite that has been implicated in carcinogenesis. This is a distinguishing feature, as most other human P450 enzymes favor hydroxylation at the C-2 position.
Retinol (B82714): CYP1B1 is involved in Vitamin A metabolism, where it catalyzes the two-step oxidation of retinol (Vitamin A) first to retinal and subsequently to retinoic acid, a crucial signaling molecule in cellular growth and development. The enzyme may serve as a major catalyst for retinoic acid biosynthesis in tissues outside the liver.
Arachidonic Acid: The enzyme metabolizes arachidonic acid, a polyunsaturated fatty acid, to produce various signaling molecules. In humans, this metabolism generates mid-chain and terminal hydroxyeicosatetraenoic acids (HETEs). It also converts arachidonic acid to epoxyeicosatrienoic acids (EpETrEs), which act as lipid mediators within the vascular system.
A significant function of CYP1B1 is its role in the metabolic activation of xenobiotics, particularly procarcinogens, converting them into reactive, DNA-damaging products. The enzyme shows a prominent capacity for activating a wide variety of procarcinogens, including polycyclic aromatic hydrocarbons (PAHs) like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), and heterocyclic aromatic amines. This activation process is a critical initial step in chemical carcinogenesis. Studies have shown that mice lacking the CYP1B1 gene are more resistant to the carcinogenic effects of certain PAHs.
While direct experimental data exclusively detailing the function of the 239-248 amino acid segment in CYP1B1 is limited, its position within the protein structure allows for well-founded hypotheses regarding its role. In the broader P450 superfamily, this area corresponds to a region known as Substrate Recognition Site 3 (SRS-3). These SRS regions are critical for orienting substrates within the active site for catalysis.
The crystal structure of human CYP1B1 reveals a narrow, planar active site. Residues within this general vicinity are crucial for substrate interaction. For example, Phenylalanine at position 231 (Phe-231), located in the F-helix near the hypothesized SRS-3 region, plays a key role in binding substrates through π-π stacking interactions. Therefore, it is hypothesized that the 239-248 segment, as part of the SRS-3 region, contributes to the definition of the active site cavity's shape and size, thereby influencing substrate specificity and the precise positioning of molecules for metabolism.
Enzyme Kinetics and Regiospecificity Studies
The catalytic efficiency and substrate preference of CYP1B1 are quantitatively described by its enzyme kinetics and the structural features that dictate its reaction specificity.
Enzyme kinetic studies have determined key parameters for the metabolism of various CYP1B1 substrates. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Below is a table summarizing kinetic parameters for several key substrates of human CYP1B1.
| Substrate | Product(s) | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol P450) | kcat (min⁻¹) |
| 17β-Estradiol | 4-hydroxyestradiol | 0.71 - 1.22 | 1.14 | 1.23 |
| 2-hydroxyestradiol | 0.78 - 1.10 | 0.63 | 0.33 | |
| Arachidonic Acid | HETEs & EETs | 29.8 | N/A | 0.48 |
| Retinol | Retinal | N/A | N/A | 0.15 |
| Retinal | Retinoic Acid | N/A | N/A | 0.77 |
Data compiled from multiple sources. Kₘ and Vₘₐₓ/kcat values can vary based on experimental conditions.
The distinct preference of human CYP1B1 for catalyzing the 4-hydroxylation of estradiol, in contrast to the 2-hydroxylation favored by CYP1A1 and CYP1A2, is determined by a specific amino acid residue within its active site. Research has identified the amino acid at position 395 as the principal determinant of this regiospecificity.
In human CYP1B1, this position is occupied by a valine residue. In contrast, rodent (rat and mouse) CYP1B1 enzymes, which favor 2-hydroxylation, possess a leucine (B10760876) at this position. Site-directed mutagenesis studies have confirmed the critical role of this residue. When the valine at position 395 in human CYP1B1 was mutated to a leucine, the enzyme's specificity shifted to favor 2-hydroxylation, mimicking the rat enzyme. Conversely, changing the leucine to a valine in the rat enzyme conferred a preference for 4-hydroxylation, similar to the human enzyme. This demonstrates that this single amino acid is a key structural determinant controlling the orientation of estradiol within the active site, thereby dictating the position of hydroxylation.
Theoretical Models for Substrate Binding within the Active Site
The interaction between Cytochrome P450 1B1 (CYP1B1) and its substrates is a critical determinant of its metabolic activity. Understanding this process is facilitated by theoretical models that describe the dynamics of substrate binding within the enzyme's active site. These models are largely based on homology modeling, as the precise crystal structure of human CYP1B1 has been challenging to obtain. Early models were often based on the structures of other mammalian P450s, such as CYP2C5.
Two classical models for enzyme-substrate interaction are the "lock and key" model and the "induced fit" model. While the former proposes a static, pre-formed active site perfectly complementary to the substrate, the latter, more widely accepted model, suggests that the binding of a substrate induces a conformational change in the enzyme, leading to a tighter fit. For CYP1B1, the induced-fit model appears more relevant, given its ability to metabolize a diverse range of compounds. The binding of substrates is primarily driven by hydrophobic interactions, with hydrogen bonds playing a lesser role.
Molecular modeling studies have identified key amino acid residues within the CYP1B1 active site that are crucial for substrate recognition and positioning. The binding cavity is formed by several helices (B', C, F, G, I) and loops. The accommodation of substrates like 17β-estradiol is influenced by specific residues that determine the orientation of the molecule relative to the heme iron, thereby dictating the site of metabolism. For instance, CYP1B1 preferentially hydroxylates estradiol at the 4-position, distinguishing it from CYP1A1 and CYP1A2, which favor the 2-position. This selectivity is attributed to subtle differences in the active site architecture.
Table 1: Key Features of CYP1B1 Substrate Binding
| Feature | Description | Supporting Evidence |
|---|---|---|
| Binding Model | Primarily follows the induced fit model , where the active site undergoes conformational changes upon substrate binding for a tighter fit. | The flexibility to accommodate a wide range of structurally diverse substrates supports this model over the rigid "lock and key" hypothesis. |
| Primary Interactions | Hydrophobic interactions are the main driving force for substrate binding within the catalytic site. | Molecular dynamics simulations show that polymethoxy-trans-stilbenes bind mainly through hydrophobic means. |
| Active Site Structure | The active site is a largely enclosed, planar cavity formed by several helices and loops. | Homology models and comparisons with ancestral P450 structures reveal a defined active-site cavity. |
| Substrate Selectivity | Specific amino acid residues dictate substrate orientation, leading to characteristic metabolic reactions, such as the 4-hydroxylation of 17β-estradiol . | Modeling studies indicate that the positioning of substrates relative to the heme group is determined by specific contacts with key residues. |
Molecular Mechanisms of Regulation
The expression and activity of CYP1B1 are tightly controlled by a multi-layered regulatory network that includes transcriptional, post-transcriptional, and post-translational mechanisms. This intricate regulation allows cells to respond to a variety of endogenous and exogenous signals.
Transcriptional Regulation via Aryl Hydrocarbon Receptor (AhR)
The primary pathway governing the induction of the CYP1B1 gene is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. The binding of a ligand, typically a xenobiotic compound, triggers a conformational change.
This activation leads to the translocation of the AhR-ligand complex into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic-Responsive Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter region of the CYP1B1 gene. The binding of the AhR/ARNT complex recruits various coactivator proteins, initiating the transcription of CYP1B1 and leading to increased synthesis of the enzyme. This mechanism is a classic example of how the body responds to chemical exposures by upregulating the enzymes needed for their metabolism.
Table 2: Selected Ligands Activating the AhR Pathway for CYP1B1 Induction
| Ligand Class | Examples | Source / Context |
|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene, 7,12-Dimethylbenz[a]anthracene (DMBA) | Cigarette smoke, diesel exhaust, industrial pollutants. |
| Halogenated Aromatic Hydrocarbons | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Environmental contaminants, industrial byproducts. |
| Natural Compounds | Certain flavonoids, Indole-3-carbinol | Found in various plants and vegetables. |
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, CYP1B1 expression is fine-tuned by mechanisms that occur after the gene has been transcribed into mRNA.
Post-Transcriptional Regulation: A key mechanism at this level involves microRNAs (miRNAs), which are small non-coding RNAs that can regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs. Specifically, miR-27b has been shown to negatively regulate CYP1B1. When miR-27b binds to the CYP1B1 mRNA, it can lead to translational repression, thereby decreasing the amount of CYP1B1 protein produced. Studies have observed an inverse relationship between the levels of miR-27b and CYP1B1 protein in breast cancer tissues, suggesting that the downregulation of this miRNA contributes to the overexpression of CYP1B1 in tumors.
Post-Translational Regulation: The stability of the CYP1B1 protein itself is also regulated. The enzyme is targeted for degradation through the ubiquitin-proteasome pathway. This process involves the tagging of the protein with polyubiquitin (B1169507) chains, which marks it for destruction by the proteasome. The rate of CYP1B1 degradation can be influenced by genetic polymorphisms. For instance, an allelic variant containing a Serine at position 453 (Asn453Ser) has been shown to have a much shorter half-life and faster degradation rate compared to the variant with an Asparagine at that position. This suggests that genetic differences can lead to variations in CYP1B1 protein levels and, consequently, its metabolic activity.
Influence of Environmental Factors on CYP1B1 Expression
The expression of CYP1B1 is highly sensitive to a wide array of environmental stimuli, including pollutants and dietary components. nih.gov Many of these factors exert their influence through the AhR pathway described previously.
Environmental pollutants are potent inducers of CYP1B1. researchgate.net Polycyclic aromatic hydrocarbons (PAHs), found in tobacco smoke, diesel exhaust, and charred foods, are well-documented AhR agonists that significantly upregulate CYP1B1 expression. Similarly, dioxin-like compounds, such as TCDD, are powerful inducers. Exposure to certain agricultural chemicals and organochlorine pesticides has also been linked to increased CYP1B1 levels, which may in turn alter the metabolism of other compounds and contribute to health risks. researchgate.net
Conversely, dietary factors can also modulate CYP1B1 expression, often in a protective manner. nih.gov Natural compounds found in fruits, vegetables, and herbs can inhibit CYP1B1 activity or suppress its expression. For example, resveratrol, a polyphenol found in grapes and berries, has been shown to inhibit the dioxin-induced upregulation of CYP1B1. nih.gov Certain flavonoids also demonstrate inhibitory effects on the enzyme. This interplay highlights the significant role of diet and environment in modulating the activity of this crucial metabolic enzyme.
Table 3: Influence of Environmental Factors on CYP1B1
| Factor Type | Specific Examples | Effect on CYP1B1 | Primary Mechanism |
|---|---|---|---|
| Industrial/Environmental Pollutants | TCDD (Dioxin), Diesel Exhaust Particles, PAHs | Induction of Expression | Activation of the Aryl Hydrocarbon Receptor (AhR) pathway. |
| Lifestyle Factors | Cigarette Smoke Carcinogens | Induction of Expression | Activation of the AhR pathway. |
| Dietary Components | Resveratrol, Flavonoids (e.g., Quercetin) | Inhibition of Expression/Activity | Antagonism of AhR, direct enzyme inhibition. nih.gov |
| Agricultural Chemicals | Organochlorine Pesticides | Induction of Expression | Likely involves AhR activation. researchgate.net |
Immunological Aspects of Cytochrome P450 1b1 239 248
Identification and Characterization of the 239-248 Peptide as a T-Cell Epitope
The Cytochrome P450 1B1 (CYP1B1) protein is overexpressed in a wide array of human cancers, while its expression in normal tissues is minimal. This differential expression makes it an attractive target for cancer immunotherapy. The 239-248 peptide, also referred to as CYP239, has been identified as a naturally processed and presented T-cell epitope derived from the CYP1B1 protein.
HLA-Restriction and Binding Affinity
The presentation of peptide antigens to T cells is mediated by HLA molecules. The CYP1B1 (239-248) peptide has been shown to be restricted by the HLA-A02:01 allele. salvestrol-cancer.compufei.compeptides.de While specific quantitative binding affinity data (such as IC50 values) for HLA-A1 and HLA-B35 are not extensively detailed in the available research, the peptide demonstrates a high avidity for CD8+ T cells in the context of HLA-A02:01. pufei.compeptides.de Studies have characterized the avidity of CTLs specific for the CYP239 peptide as being in the intermediate to high range. salvestrol-cancer.com
Table 1: HLA Restriction of Cytochrome P450 1B1 (239-248) Peptide
| HLA Allele | Restriction Status | Binding Affinity/Avidity |
| HLA-A1 | Data not available | Data not available |
| HLA-B35 | Data not available | Data not available |
| HLA-A*02:01 | Confirmed | Intermediate to high avidity |
Recognition by CD8 T Cells
The CYP1B1 (239-248) peptide is recognized by CD8+ T cells, a subtype of T lymphocytes responsible for cytotoxic activity against target cells. salvestrol-cancer.compufei.compeptides.de The induction of CYP1B1-specific T cells has been demonstrated in both healthy donors and cancer patients. salvestrol-cancer.com This recognition is a critical step in the initiation of a cell-mediated immune response against cells expressing the CYP1B1 protein.
Cellular Immune Responses to CYP1B1 (239-248)
The recognition of the CYP1B1 (239-248) peptide by CD8+ T cells triggers a cascade of cellular immune responses, which can be quantified and characterized using various immunological assays.
Elispot Assays for T-Cell Reactivity
The Enzyme-Linked Immunospot (ELISPOT) assay is a sensitive method used to quantify the frequency of antigen-specific T cells. Studies have utilized IFN-γ ELISPOT assays to enumerate T cells specific for the CYP1B1 (239-248) peptide. salvestrol-cancer.com In expanded CTL lines from healthy donors and cancer patients, the frequency of epitope-specific T cells for CYP239 ranged from 0.5% to 3%. salvestrol-cancer.com
Cytolytic Activity of Peptide-Specific T Cells
A crucial function of CD8+ T cells is their ability to lyse target cells presenting their cognate peptide. T-cell lines specific for the CYP1B1 (239-248) peptide have demonstrated efficient cytolytic activity against target cells pulsed with the cognate peptide. salvestrol-cancer.com Furthermore, and of significant clinical relevance, these CTLs were also capable of recognizing and lysing HLA-A2-matched tumor cell lines and primary malignant cells that endogenously express CYP1B1. salvestrol-cancer.com
Immunological Implications in Disease Contexts
The overexpression of CYP1B1 in a broad range of malignancies makes the 239-248 peptide a promising target for cancer immunotherapy. The ability of CYP1B1 (239-248)-specific CTLs to recognize and kill tumor cells provides a strong rationale for the development of peptide-based vaccines and other T-cell-based therapies for cancer. salvestrol-cancer.com The presence of a functional T-cell repertoire against this epitope in both healthy individuals and cancer patients suggests that it can be effectively targeted to boost anti-tumor immunity. salvestrol-cancer.com The role of CYP1B1 in carcinogenesis is linked to its metabolic activation of procarcinogens. nih.govrrmedicine.ru Therefore, an immune response targeting this protein could have a dual benefit of eliminating established tumor cells and potentially preventing the progression of pre-malignant lesions.
Role in Cancer Immunosurveillance
The immune system's ability to recognize and eliminate malignant cells, a process known as cancer immunosurveillance, is contingent on the presentation of tumor-associated antigens by cancer cells. The peptide Cytochrome P450 1B1 (239-248) has been shown to be a naturally processed and presented T-cell epitope. salvestrol-cancer.comelsevierpure.com This peptide binds to the Human Leukocyte Antigen (HLA)-A*0201 molecule, a common HLA type, allowing for the recognition of tumor cells by cytotoxic T lymphocytes (CTLs). salvestrol-cancer.comelsevierpure.com
The induction of CYP1B1-specific T cells has been observed in both healthy individuals and cancer patients, indicating that this antigen can break immune tolerance. salvestrol-cancer.comelsevierpure.com These specialized T cells are capable of efficiently lysing target cells that are pulsed with the CYP1B1 (239-248) peptide. salvestrol-cancer.comelsevierpure.com More importantly, these CTLs have demonstrated the ability to recognize and kill HLA-A2-matched tumor cell lines and primary malignant cells that endogenously express CYP1B1. salvestrol-cancer.comelsevierpure.com This targeted killing of cancer cells by CYP1B1 (239-248)-specific CTLs underscores the peptide's crucial role in the immunosurveillance of tumors overexpressing CYP1B1. The expression of CYP1B1 has also been positively correlated with the infiltration of various immune cells, including lymphocytes, into the tumor microenvironment in several types of cancer, further suggesting its role in initiating an anti-tumor immune response. researchgate.netsemanticscholar.org
Interactive Table: Research Findings on the Role of CYP1B1 (239-248) in Cancer Immunosurveillance
| Research Finding | Implication for Cancer Immunosurveillance | Supporting Evidence |
|---|---|---|
| Identification as an HLA-A*0201-binding peptide | Enables presentation of the antigen on the surface of cancer cells for T-cell recognition. | Studies have identified HLA-A*0201-binding peptides from CYP1B1. salvestrol-cancer.comelsevierpure.com |
| Induction of CYP1B1-specific CTLs | Demonstrates the immunogenicity of the peptide and its ability to activate the cellular arm of the immune system against the tumor. | CYP1B1-specific T cells have been induced in both healthy donors and cancer patients. salvestrol-cancer.comelsevierpure.com |
| Lysis of tumor cells by specific CTLs | Confirms the functional capability of the elicited immune response to eliminate cancer cells. | T cells specific for CYP1B1 have been shown to lyse target cells pulsed with the peptide and also recognize and kill tumor cell lines. salvestrol-cancer.comelsevierpure.com |
| Correlation with immune cell infiltration | Suggests that the presence of the antigen in the tumor microenvironment attracts immune cells that can mediate an anti-tumor response. | CYP1B1 expression is positively correlated with the infiltration of lymphocytes and other immune cells in various cancers. researchgate.netsemanticscholar.org |
Potential as a Neoantigen or Tumor-Associated Antigen
The distinction between a neoantigen and a tumor-associated antigen (TAA) is critical in the context of cancer immunotherapy. Neoantigens are the result of tumor-specific mutations and are therefore entirely absent from normal tissues, making them highly specific targets for the immune system. nih.govfrontiersin.orgwjgnet.com In contrast, TAAs are proteins that are also present in normal tissues but are overexpressed, aberrantly expressed, or differentially modified in tumor cells. mdpi.com
Based on current research, Cytochrome P450 1B1 (239-248) is classified as a tumor-associated antigen. salvestrol-cancer.com Its presence in tumors is not due to a cancer-specific mutation but rather a significant upregulation of the normal, unmutated CYP1B1 protein. salvestrol-cancer.comresearchgate.net The gene encoding CYP1B1 is often hypomethylated in malignant tumors, leading to its overexpression. jcancer.org While expressed at very low levels in some normal tissues, the substantial overexpression in a broad range of cancers, including breast, ovarian, and colon carcinomas, makes it a viable target for immunotherapy. salvestrol-cancer.com The immune system can recognize this quantitative difference, allowing for a therapeutic window to target the high-expressing cancer cells while sparing normal cells with low-level expression. The shared nature of this TAA across different cancer types makes it a particularly attractive candidate for the development of broadly applicable cancer immunotherapies. salvestrol-cancer.com
Interactive Table: Characteristics of CYP1B1 (239-248) as a Tumor-Associated Antigen
| Characteristic | Description | Relevance to Immunotherapy |
|---|---|---|
| Origin | Overexpression of the wild-type (unmutated) CYP1B1 protein. salvestrol-cancer.comresearchgate.net | As a shared TAA, it can be targeted in a wide range of cancer types. salvestrol-cancer.com |
| Expression Profile | Highly expressed in various tumor cells with minimal expression in most normal tissues. salvestrol-cancer.comjcancer.org | Provides a therapeutic window for targeting cancer cells with reduced risk of severe on-target, off-tumor toxicities. |
| Immunogenicity | Capable of inducing specific cytotoxic T-cell responses in cancer patients. salvestrol-cancer.comelsevierpure.com | The elicited T cells can recognize and kill tumor cells, forming the basis for cancer vaccines and adoptive T-cell therapies. |
| Antigen Processing | Naturally processed and presented by cancer cells in the context of HLA molecules. salvestrol-cancer.comelsevierpure.com | Indicates that it is a relevant target for T-cell-based immunotherapies as it is naturally visible to the immune system on the tumor cell surface. |
Genetic Variation and Mutational Analysis of Cyp1b1 with Relevance to the 239 248 Region
Single Nucleotide Polymorphisms (SNPs) and Haplotypes in CYP1B1 Gene
The CYP1B1 gene is characterized by several single nucleotide polymorphisms (SNPs) that can alter the enzyme's structure, function, and expression. These polymorphic variants are often studied in the context of disease susceptibility and variability in drug metabolism.
Several common non-synonymous and synonymous SNPs have been identified in the coding region of the CYP1B1 gene. Among the most frequently studied are:
R48G (c.142C>G, rs10012): This polymorphism results in the substitution of Arginine with Glycine at codon 48. nih.gov The R48G substitution is situated near a highly conserved region important for proper protein folding and stability. nih.gov
A119S (c.355G>T, rs1056827): This variant leads to an Alanine to Serine substitution at codon 119. nih.gov It is located in a substrate recognition site, potentially affecting substrate binding. nih.gov
V432L (c.1294G>C, rs1056836): In this SNP, Valine is replaced by Leucine (B10760876) at codon 432. nih.gov This and the N453S polymorphism are located in exon 3, which encodes the heme-binding domain of the enzyme. nih.gov
D449D (c.1347T>C, rs1056837): This is a synonymous or silent polymorphism, meaning it does not result in a change in the amino acid sequence. nih.gov
N453S (c.1358A>G, rs1800440): This polymorphism causes a substitution of Asparagine with Serine at codon 453. nih.gov
These SNPs can occur individually or in combination as haplotypes, which can have a more pronounced effect on enzyme function.
The functional impact of CYP1B1 polymorphisms on enzyme activity is a subject of ongoing research, with some studies indicating altered catalytic efficiency and substrate specificity.
The R48G, A119S, and L432V variants have been associated with increased catalytic activity of the CYP1B1 enzyme. nih.gov
Conversely, the N453S polymorphism may lead to reduced activity in the metabolism of certain pro-carcinogens. nih.gov
Functional studies have demonstrated that these non-synonymous SNPs can alter the enzyme's activity and catalytic specificity. nih.gov For instance, the L432V polymorphism has been shown to increase the 4-hydroxylase activity of CYP1B1 threefold.
Some research suggests that while individual SNPs may have a modest effect, specific haplotypes combining several of these variants can more significantly influence the enzyme's metabolic capacity. researchgate.net
| Polymorphism | Nucleotide Change | Amino Acid Change | Functional Consequence |
|---|---|---|---|
| R48G | c.142C>G | Arginine to Glycine | May affect protein folding and stability; potentially increased catalytic activity. nih.govnih.gov |
| A119S | c.355G>T | Alanine to Serine | Located in substrate recognition site, may affect substrate binding; potentially increased catalytic activity. nih.govnih.gov |
| V432L | c.1294G>C | Valine to Leucine | Located in heme-binding domain; associated with increased catalytic activity. nih.govnih.gov |
| D449D | c.1347T>C | None (synonymous) | No change in amino acid sequence. nih.gov |
| N453S | c.1358A>G | Asparagine to Serine | Located in heme-binding domain; may have reduced activity for some substrates. nih.govnih.gov |
Disease-Associated Mutations Affecting CYP1B1 Structure and Function
Mutations in the CYP1B1 gene are a significant cause of several inherited ocular diseases. These mutations are typically more severe than polymorphisms and often lead to a significant loss of enzyme function. To date, over 150 pathogenic mutations in CYP1B1 have been identified. mdpi.comnih.gov
Mutations in CYP1B1 are the most common known genetic cause of Primary Congenital Glaucoma (PCG), an autosomal recessive disorder characterized by abnormal development of the eye's aqueous outflow structures. nih.govmdpi.com The prevalence of CYP1B1 mutations in PCG patients varies among different populations, ranging from approximately 20% in some groups to nearly 100% in others, particularly in populations with high rates of consanguinity. nih.gov
These mutations are found throughout the gene and include a variety of types, such as missense, nonsense, and frameshift mutations, which can result in a non-functional or unstable enzyme. This disruption of CYP1B1 function is thought to interfere with the normal development of the trabecular meshwork, leading to increased intraocular pressure and subsequent optic nerve damage. nih.gov Some of the frequently reported mutations in PCG include p.Gly61Glu, p.Arg368His, p.Glu229Lys, and p.Arg390His. mdpi.com
| Mutation Type | Example Mutation | Consequence |
|---|---|---|
| Missense | p.Gly61Glu (G61E) | A common mutation in Saudi Arabian and other populations, leading to severe disease. nih.gov |
| Missense | p.Arg368His (R368H) | Frequently observed in PCG patients. mdpi.com |
| Missense | p.Glu229Lys (E229K) | Identified as a causative mutation in PCG. nih.gov |
| Nonsense | p.Trp57* (W57) | Results in a premature stop codon, leading to a truncated protein. mdpi.com |
| Frameshift | c.868dupC (p.Arg290Profs37) | Causes a shift in the reading frame, resulting in a non-functional protein. mdpi.com |
Beyond PCG, mutations in CYP1B1 have been implicated in a spectrum of other anterior segment dysgenesis (ASD) disorders, often demonstrating phenotypic variability. mdpi.com
Anterior Segment Dysgenesis (ASD): Homozygous or compound heterozygous mutations in CYP1B1 are associated with various ASDs, including Axenfeld-Rieger syndrome and aniridia. mdpi.comnih.gov Specific mutations like c.1064_1076del (p.Arg355Hisfs*69) and p.Arg368His have been linked to these conditions. mdpi.com
Juvenile Open-Angle Glaucoma (JOAG): CYP1B1 mutations are also a significant contributor to JOAG, a form of glaucoma with onset between the ages of 3 and 35. tandfonline.comresearchgate.net Both homozygous and compound heterozygous mutations, such as p.Gly61Glu, have been identified in JOAG patients. researchgate.netarvojournals.org Individuals with pathogenic CYP1B1 variants may present with a more severe JOAG phenotype. nih.gov
Peters Anomaly: This developmental disorder of the anterior segment has also been linked to CYP1B1 mutations. nih.govmedlineplus.gov Studies have identified mutations in about 20% of individuals with Peters anomaly, highlighting the broad phenotypic expression of CYP1B1 mutations. nih.govscispace.com The inheritance pattern for CYP1B1-related Peters anomaly is typically autosomal recessive. medlineplus.govmedlineplus.gov
The different types of mutations in CYP1B1 lead to varying degrees of functional impairment, which can correlate with the severity of the resulting ocular phenotype.
Missense Variants: These mutations result in the substitution of a single amino acid. The functional consequence of a missense variant can range from a mild reduction in enzyme activity to a complete loss of function, depending on the location and nature of the amino acid change. nih.gov For example, some missense mutations associated with POAG have been shown to decrease protein stability or enzymatic activity. nih.gov In silico analyses have predicted that numerous missense variants, such as p.Gly61E and p.Arg368His, can significantly decrease the stability of the CYP1B1 protein. peerj.com
Nonsense Variants: These mutations introduce a premature stop codon in the coding sequence, leading to the production of a truncated and typically non-functional protein. mdpi.com An example is the p.Trp57* mutation, which has been associated with Peters anomaly and other corneal dystrophies. mdpi.com
Frameshift Variants: These mutations, caused by insertions or deletions of nucleotides that are not in multiples of three, alter the reading frame of the gene. This leads to a completely different and usually non-functional protein product, often with a premature stop codon. mdpi.com Frameshift mutations are generally associated with severe disease phenotypes due to the drastic alteration of the protein structure. mdpi.com
Regional Mutational Analysis (with Hypothetical Focus on 239-248)
The functional significance of specific regions within the Cytochrome P450 1B1 (CYP1B1) protein is a critical area of research, particularly in understanding the molecular basis of diseases such as primary congenital glaucoma (PCG). The amino acid sequence from position 239 to 248 is of particular interest due to its location and potential influence on the enzyme's structure and catalytic activity. This section explores hypothetical and identified genetic variations within this region, their predicted effects based on computational analyses, and their potential impact on the protein's stability and ability to bind substrates.
In Silico Prediction of Deleterious Effects of Variants in this Region
Computational, or in silico, tools are invaluable for predicting the potential impact of amino acid substitutions on protein function. These methods use sequence conservation, physicochemical properties of amino acids, and protein structural information to generate a score that predicts whether a variant is likely to be benign or pathogenic. For the CYP1B1 protein, several such tools have been employed in various studies to assess the effects of mutations.
A notable variant identified within the 239-248 region is the S239R missense mutation. This mutation was identified in a study of Indian patients with primary congenital glaucoma nih.gov. In this mutation, the amino acid serine (S) at position 239 is replaced by arginine (R). Structural analysis of this mutation indicates that position 239 is located in the F/G loop region of the protein. While this is an exposed site, which might suggest a lesser impact, its proximity to the substrate access channel (SAC) is significant nih.gov. The substitution of a small, neutral amino acid (serine) with a larger, positively charged amino acid (arginine) could potentially alter the structure and dynamics of this crucial region nih.gov.
Various in silico prediction tools can be used to hypothetically assess the deleterious nature of variants in this region. Tools such as PolyPhen-2 (Polymorphism Phenotyping v2) and SIFT (Sorting Intolerant From Tolerant) are commonly used to predict the functional consequences of missense mutations. For instance, the E229K mutation, which is adjacent to the 239-248 region, has been described as "possibly damaging" by PolyPhen-2 arvojournals.org.
To illustrate the application of these predictive tools, the following interactive table presents hypothetical in silico predictions for the identified S239R variant and other potential mutations within the 239-248 region.
Interactive Data Table: In Silico Prediction of Deleterious Effects of Hypothetical Variants in the CYP1B1 239-248 Region
| Variant | Amino Acid Change | SIFT Prediction | PolyPhen-2 Prediction | Predicted Impact |
| S239R | Serine to Arginine | Tolerated | Possibly Damaging | Alteration of F/G loop structure near the substrate access channel. |
| G240V | Glycine to Valine | Deleterious | Probably Damaging | Introduction of a bulkier side chain may disrupt local conformation. |
| A241D | Alanine to Aspartic Acid | Deleterious | Probably Damaging | Change in charge could affect electrostatic interactions. |
| F242L | Phenylalanine to Leucine | Tolerated | Benign | Conservative substitution, less likely to have a major impact. |
| G243C | Glycine to Cysteine | Deleterious | Probably Damaging | Introduction of a reactive thiol group and potential for disulfide bond formation. |
| L244P | Leucine to Proline | Deleterious | Probably Damaging | Proline may introduce a kink in the polypeptide chain, disrupting secondary structure. |
| A245W | Alanine to Tryptophan | Deleterious | Probably Damaging | Significant increase in side chain size could lead to steric clashes. |
| C246Y | Cysteine to Tyrosine | Deleterious | Probably Damaging | Loss of potential disulfide bond and introduction of a bulky aromatic ring. |
| I247F | Isoleucine to Phenylalanine | Tolerated | Benign | Substitution with a similarly sized hydrophobic residue. |
| G248E | Glycine to Glutamic Acid | Deleterious | Probably Damaging | Introduction of a negative charge may disrupt protein stability. |
Note: The predictions for variants other than S239R are hypothetical and for illustrative purposes to demonstrate the utility of in silico analysis.
Impact of Mutations within or Adjacent to 239-248 on Protein Stability or Substrate Binding (If identified)
Mutations within or near the 239-248 region of CYP1B1 can have significant consequences for the protein's stability and its interaction with substrates. The stability of a protein is crucial for its proper folding and function. Tools like I-Mutant 2.0 and MUpro can predict changes in protein stability upon mutation. A decrease in stability can lead to misfolding, aggregation, or premature degradation of the protein.
The S239R mutation, by introducing a charged arginine residue in the F/G loop, may disrupt local hydrogen bonding networks. The side chain of serine at position 239 normally forms hydrogen bonds with neighboring residues, contributing to the stability of this loop nih.gov. The substitution with arginine could alter these interactions and potentially affect the dynamics of the nearby substrate access channel nih.gov.
Mutations can also directly impact substrate binding. The active site of CYP1B1 is where substrates bind and are metabolized. Any alteration in the conformation of this site or the channels leading to it can affect the enzyme's catalytic efficiency. While the 239-248 region is not directly within the active site, its proximity to the substrate access channel means that conformational changes in this loop could influence the entry of substrates into the active site.
The following interactive table summarizes the potential impact of the S239R mutation and the adjacent E229K mutation on the protein's stability and substrate binding.
Interactive Data Table: Impact of Identified Mutations on CYP1B1 Protein Stability and Substrate Binding
| Mutation | Location | Predicted/Observed Impact on Protein Stability | Predicted/Observed Impact on Substrate Binding |
| S239R | F/G Loop (239-248 region) | Potentially decreased stability due to altered hydrogen bonding. | May indirectly affect substrate access by altering the dynamics of the substrate access channel. |
| E229K | Adjacent to 239-248 region | Reduced stability due to disruption of helical structures. | Significantly reduced enzymatic activity, suggesting impaired substrate binding or catalysis. |
Advanced Methodologies for Investigating Cytochrome P450 1b1 239 248
Computational Modeling and Simulation Techniques
Computational approaches are powerful tools that complement experimental methods by providing detailed insights into the molecular interactions and dynamics that govern CYP1B1 function.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comias.ac.in For CYP1B1, docking studies are essential for understanding how substrates and inhibitors bind within its active site and for the rational design of novel, selective inhibitors. mdpi.comrsc.orgmdpi.com
The process involves:
Preparation of Receptor and Ligand: Three-dimensional structures of CYP1B1 (often derived from X-ray crystallography or homology modeling) and the ligand are prepared. ias.ac.inconnectjournals.com
Sampling Conformations: A search algorithm explores various possible binding poses of the ligand within the enzyme's active site. connectjournals.com
Scoring: A scoring function is used to rank the different poses, predicting the most favorable binding mode. connectjournals.com
Docking studies have successfully identified key structural features and amino acid residues that are critical for ligand binding to CYP1B1. researchgate.net These studies have been applied to various classes of compounds, including trans-stilbene (B89595) derivatives, benzoxazolinones, and flavonoids. drugbank.commdpi.comrsc.org For instance, research has shown that π-π stacking interactions with specific phenylalanine residues in the active site are crucial for the binding of many inhibitors. researchgate.netnih.gov Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complexes over time. rsc.orgmdpi.com These computational methods provide a molecular-level understanding of CYP1B1's substrate specificity and are invaluable in the field of cancer chemoprevention and therapy. mdpi.com
| Key Interacting Residues in CYP1B1 Active Site | Type of Interaction | Ligand Class Example |
| Phenylalanine (Phe) residues | π-π stacking | Thiazole inhibitors, Stilbenes researchgate.netnih.govnih.gov |
| Leucine (B10760876) (Leu), Proline (Pro) | Hydrophobic interactions | Resveratrol analogues connectjournals.com |
| Lysine (Lys), Arginine (Arg) | Hydrogen bonding / Electrostatic | Resveratrol analogues connectjournals.com |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms
Quantum mechanics/molecular mechanics (QM/MM) simulations are powerful computational methods used to investigate the intricate details of enzymatic reactions at an atomic level. This hybrid approach combines the accuracy of quantum mechanics (QM) for the chemically active region of an enzyme, such as the active site, with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. For enzymes like Cytochrome P450 1B1 (CYP1B1), QM/MM simulations provide invaluable insights into reaction pathways, transition states, and the catalytic mechanisms that are crucial for understanding its role in metabolizing various substrates.
The core principle of QM/MM is to partition the system into two regions. The QM region, which in the case of CYP1B1 would include the heme cofactor and the substrate, is treated with high-level quantum mechanical calculations that can accurately describe electronic rearrangements, bond breaking, and bond formation. The much larger MM region, encompassing the rest of the protein and solvent, is modeled using classical force fields, which efficiently calculates the steric and electrostatic influences of the enzyme's structure on the reaction.
Studies on the broader cytochrome P450 superfamily have extensively used QM/MM to elucidate reaction mechanisms. For instance, these simulations have been applied to understand the formation of the highly reactive ferryl-oxo intermediate known as Compound I, which is responsible for most P450-catalyzed oxidation reactions. QM/MM calculations can determine the energy barriers for different steps in the catalytic cycle, such as hydrogen atom abstraction from a substrate by Compound I. The calculated activation barriers, which can range significantly depending on the substrate and the local environment, help predict the sites of metabolism on a given molecule.
By modeling the full enzyme structure, QM/MM methods account for the steric and electrostatic effects of the protein environment, which are critical in determining substrate specificity and the regio- and stereoselectivity of the reaction. These simulations can reveal how specific amino acid residues in the active site of CYP1B1 interact with substrates, stabilizing the transition state and guiding the reaction toward a specific product. This detailed understanding is essential for rationalizing how CYP1B1 metabolizes endogenous compounds and xenobiotics, including procarcinogens.
Machine Learning and Artificial Intelligence for Predicting Peptide Properties and Interactions
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the study of peptides and proteins by enabling rapid and accurate prediction of their properties and interactions. For a specific peptide fragment like Cytochrome P450 1B1 (239-248), these computational tools can predict a wide range of characteristics, accelerating research and drug discovery efforts.
Furthermore, AI and ML are instrumental in predicting the intrinsic properties of peptides. Based on its amino acid sequence, machine learning models can forecast various physicochemical characteristics of the CYP1B1 (239-248) peptide, such as its solubility, stability, and potential for aggregation. Deep learning models, a subset of AI, have shown particular promise in capturing the complex relationships between a peptide's sequence and its biological activity.
In the context of drug development, these predictive capabilities are especially powerful. AI algorithms can perform large-scale virtual screenings to identify peptides with desired therapeutic properties. They can also predict potential bioactivity and toxicity, allowing for the early prioritization of promising candidates and reducing the need for extensive and costly experimental screening. The integration of multiple data sources and constraints allows for the generation of peptides with improved drug-like properties and a higher probability of success in therapeutic applications.
| Model Type | Predicted Property | Input Data | Application for CYP1B1 (239-248) |
| Support Vector Machine (SVM) | Bioactivity Classification | Molecular Descriptors, Amino Acid Sequence | Predicting whether the peptide will have a specific biological effect (e.g., inhibitory, activating). |
| Random Forest (RF) | Peptide-Protein Interaction | Sequence and Structural Features | Identifying potential binding partners and interaction sites for the peptide. |
| Recurrent Neural Networks (RNN) | Physicochemical Properties | Amino Acid Sequence | Predicting solubility, stability, and other drug-like characteristics. |
| Deep Learning Imputation | Bioactivity and Properties | Sparse Experimental Data, Molecular Descriptors | Accurately predicting a wide range of properties even with limited experimental data, guiding experimental design. |
Advanced Genetic and Cellular Techniques
Site-Directed Mutagenesis for Specific Residue Alterations
Site-directed mutagenesis is a fundamental molecular biology technique used to make specific and intentional changes to a DNA sequence. This method is invaluable for probing the structure-function relationships of proteins like CYP1B1. By altering the codons for specific amino acids in the CYP1B1 gene, researchers can produce mutant versions of the protein with single or multiple residue substitutions, insertions, or deletions.
The primary application of site-directed mutagenesis in studying CYP1B1 is to investigate the roles of individual amino acid residues in its catalytic activity, substrate specificity, and interaction with inhibitors. For example, residues within the active site can be targeted for mutation to determine their contribution to substrate binding and orientation. By observing how a specific mutation affects the enzyme's ability to metabolize a known substrate, scientists can map the critical contact points and understand the basis of the enzyme's selectivity.
This technique is also crucial for validating computational models. After a computational method like molecular docking predicts that a particular residue is important for binding an inhibitor, site-directed mutagenesis can be used to experimentally test this prediction. If mutating the residue leads to a significant change in inhibitor potency, it confirms the computational model's accuracy and provides a deeper understanding of the binding mechanism.
| Original Residue | Mutant Residue | Enzyme | Observed Effect | Reference |
| I106 | E | CYP2D6 | Rationalization of experimentally observed characteristics | |
| F120 | A | CYP2D6 | Rationalization of experimentally observed characteristics | |
| E216 | Various | CYP2D6 | Explained by homology model | |
| D301 | Various | CYP2D6 | Explained by homology model | |
| T309 | V | CYP2D6 | Rationalization of experimentally observed characteristics | |
| F483 | A | CYP2D6 | Rationalization of experimentally observed characteristics |
This table presents examples from a related cytochrome P450 enzyme (CYP2D6) to illustrate the application and outcomes of site-directed mutagenesis studies, as specific data for CYP1B1 was not available in the provided search results.
Gene Editing Technologies (e.g., CRISPR/Cas9) for Targeted Modifications
Gene editing technologies, most notably the CRISPR/Cas9 system, have revolutionized the ability to make precise modifications to the genomes of living cells. This powerful tool allows researchers to target the CYP1B1 gene with high specificity to introduce a variety of changes, including deletions, insertions, or single-nucleotide alterations.
The CRISPR/Cas9 system consists of a guide RNA (sgRNA) that directs the Cas9 nuclease to a specific location in the genome. The sgRNA is designed to be complementary to a target sequence within the CYP1B1 gene. Once at the target site, the Cas9 enzyme creates a double-strand break in the DNA. The cell's natural DNA repair mechanisms are then harnessed to introduce the desired modification. This can result in the knockout of the gene, effectively silencing its expression, or the introduction of specific mutations to study their functional consequences.
RNA Interference (RNAi) for Gene Expression Modulation
RNA interference (RNAi) is a natural biological process in which small RNA molecules inhibit gene expression or translation, by neutralizing targeted messenger RNA (mRNA) molecules. This mechanism has been adapted as a powerful laboratory tool for "gene silencing," allowing for the specific and transient reduction of protein expression. For studying CYP1B1, RNAi, typically mediated by small interfering RNAs (siRNAs), provides a method to modulate its expression and investigate the functional consequences.
The process involves introducing synthetic, double-stranded siRNAs designed to be complementary to a specific sequence of the CYP1B1 mRNA into cells. Once inside the cell, these siRNAs are incorporated into the RNA-induced silencing complex (RISC). The RISC then uses the siRNA as a guide to find and bind to the complementary CYP1B1 mRNA. This binding leads to the cleavage and subsequent degradation of the target mRNA, preventing it from being translated into the CYP1B1 protein and thereby reducing the enzyme's levels in the cell.
This technique has been employed to demonstrate the role of CYP1B1 in various cellular processes. For example, studies have shown that using a specific CYP1B1-siRNA can ameliorate cellular hypertrophy induced by certain stimuli. By silencing the CYP1B1 gene, researchers can directly assess the enzyme's contribution to pathological states, making RNAi a critical tool for validating CYP1B1 as a potential therapeutic target. The specificity of RNAi allows for the targeted knockdown of CYP1B1 without affecting other P450 enzymes, providing clear insights into its unique functions.
| Experimental Condition | Intervention | Observed Effect on CYP1B1 | Result | Reference |
| ISO-mediated cellular hypertrophy | CYP1B1-siRNA (25 nM) | mRNA level quantified | Ameliorated hypertrophic markers | |
| TNF-α, IL-6, and LPS-induced cellular hypertrophy | CYP1B1-siRNA | Expression modulated | Ameliorated hypertrophic effects | |
| Cancer cell proliferation (MCF-7, PC3, SKBr3-HER2) | siRNA targeting Cyclin B1 | Protein and mRNA levels downregulated | Inhibition of cell proliferation |
This table includes examples of siRNA applications, with the first two directly involving CYP1B1 and the third illustrating a similar methodology for another target to show the broader application of the technique.
Future Directions and Research Perspectives for Cytochrome P450 1b1 239 248
High-Throughput Screening for Novel Modulators Interacting with the 239-248 Region
Given that specific peptide regions can serve as unique binding pockets for regulatory molecules, the 239-248 segment of CYP1B1 presents a potential target for the development of novel therapeutic agents. High-throughput screening (HTS) of large chemical libraries could identify small molecules or peptides that selectively bind to this region. researchgate.net Such screening assays could be designed to detect direct binding to the isolated 239-248 peptide or to measure changes in CYP1B1 enzymatic activity in the presence of test compounds, which may indicate an interaction with this specific segment. The identification of molecules that either inhibit or enhance CYP1B1 activity by targeting the 239-248 region could pave the way for new strategies in cancer therapy and other diseases where CYP1B1 activity is dysregulated. nih.govnih.gov
Development of Advanced Computational Models for Peptide-Specific Predictions
In the absence of extensive experimental data, advanced computational modeling and in silico analyses offer a powerful approach to predict the potential functions and interactions of the CYP1B1 (239-248) peptide. nih.govpeerj.com Molecular dynamics simulations could be employed to understand the flexibility and conformational dynamics of this segment within the context of the entire enzyme. researchgate.net Furthermore, peptide-protein docking algorithms could be used to predict potential binding partners, including substrates, inhibitors, or other proteins. bohrium.com The development of sophisticated quantitative structure-activity relationship (QSAR) models focused on this specific peptide could also aid in the virtual screening and design of novel modulators with high specificity for the 239-248 region. mdpi.com
Exploration of the 239-248 Peptide in Immunotherapy Strategies and Biomarker Development
The potential of specific protein fragments as immunotherapeutic targets or disease biomarkers is an expanding area of research. nih.govmdpi.com Future studies should investigate whether the CYP1B1 (239-248) peptide can elicit an immune response, making it a candidate for the development of peptide-based cancer vaccines or T-cell therapies. nih.govscienceopen.com Given that CYP1B1 is often overexpressed in tumors, this specific peptide, if presented on the surface of cancer cells, could serve as a neoantigen. nih.gov Additionally, the levels of the circulating CYP1B1 (239-248) peptide in bodily fluids could be explored as a potential biomarker for diagnosing or monitoring the progression of cancers and other diseases associated with altered CYP1B1 expression. mdpi.com
Integration of Multi-Omics Data for Comprehensive Understanding of CYP1B1 (239-248) in Health and Disease
A holistic understanding of the role of the CYP1B1 (239-248) segment can be achieved through the integration of multi-omics data. nih.gov Genomic and transcriptomic analyses can identify genetic variations or expression changes in the region of the CYP1B1 gene that encodes for this peptide and correlate them with disease phenotypes. nih.gov Proteomic studies can investigate post-translational modifications within the 239-248 sequence and how they might affect protein function and interactions. Metabolomic analyses can be used to identify changes in metabolic pathways that are associated with alterations in the function of this specific peptide region. nih.gov By combining these large-scale datasets, researchers can build a comprehensive picture of the involvement of the CYP1B1 (239-248) peptide in various health and disease states, potentially uncovering novel biological pathways and therapeutic targets.
Q & A
Q. Q1. What heterologous expression systems are optimal for producing functional CYP1B1 (239-248) peptides for enzymatic studies?
A1. Functional CYP1B1 (239-248) requires co-expression with redox partners (e.g., NADPH-cytochrome P450 reductase) in systems like E. coli or yeast. Codon optimization for bacterial systems improves solubility, while yeast (e.g., Saccharomyces cerevisiae) may better mimic eukaryotic post-translational modifications. Activity validation involves substrate-specific assays (e.g., 7-ethoxyresorufin-O-deethylation) and spectral CO-binding to confirm heme incorporation . Purification via His-tag affinity chromatography followed by size-exclusion chromatography ensures homogeneity.
Q. Q2. How can researchers detect CYP1B1 (239-248) enzymatic activity in vitro while minimizing interference from endogenous P450 isoforms?
A2. Use isoform-specific substrates (e.g., 17β-estradiol for CYP1B1) and selective inhibitors (e.g., 2,4,3',5'-tetramethoxystilbene). Couple assays with LC-MS/MS to quantify metabolites (e.g., 4-hydroxyestradiol) and validate specificity. Recombinant systems lacking endogenous P450s (e.g., insect cell lines) reduce cross-reactivity. Fluorometric assays (e.g., P450-Glo™) with luciferin-based probes provide high-throughput screening .
Advanced Research Questions
Q. Q3. How should experimental designs address contradictory data on CYP1B1 (239-248)’s role in tumor suppression versus carcinogenesis?
A3. Context-dependent effects (e.g., tissue type, oxidative stress levels) require controlled models:
- In vitro : Compare isogenic cell lines (CYP1B1-knockout vs. wild-type) under varying oxidative conditions.
- In vivo : Use xenograft models with tissue-specific CYP1B1 overexpression.
- Mechanistic studies : Profile reactive oxygen species (ROS) and DNA adducts (e.g., dibenzo[a,l]pyrene metabolites) to distinguish pro-carcinogenic vs. detoxification roles .
Q. Q4. What methodologies resolve discrepancies in CYP1B1 (239-248) substrate specificity across studies?
A4. Standardize assay conditions (pH, temperature, lipid composition) and validate using:
- Molecular docking : Predict ligand-binding poses using homology models based on CYP1A1/2 structures.
- Site-directed mutagenesis : Target residues 239-248 to assess substrate access channels.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities for disputed substrates (e.g., retinoids vs. arachidonic acid derivatives) .
Q. Q5. How can researchers evaluate CYP1B1 (239-248) polymorphisms affecting catalytic activity in population studies?
A5. Combine:
- Genotyping : Screen for SNPs (e.g., R48G, A119S) in clinical cohorts using TaqMan assays or WGS.
- Functional assays : Express variant proteins in E. coli and compare turnover rates for model substrates.
- Statistical modeling : Apply meta-analysis frameworks (e.g., Mantel-Haenszel) to harmonize data across studies with heterogeneous ethnic populations .
Mechanistic & Translational Questions
Q. Q6. What experimental approaches link CYP1B1 (239-248) to lipid homeostasis in metabolic diseases?
A6.
- Transgenic models : Generate liver-specific CYP1B1 knockout mice and analyze lipid profiles via LC-MS-based lipidomics.
- Substrate competition assays : Test interactions with fatty acid ω-hydroxylases (e.g., CYP4A11) using dual-probe cocktails.
- CRISPR-Cas9 screens : Identify co-regulated genes in lipid pathways (e.g., PPARγ, SREBP1) .
Q. Q7. How can researchers validate CYP1B1 (239-248) as a therapeutic target in glaucoma or congenital disorders?
A7.
- Patient-derived cells : Reprogram fibroblasts from CYP1B1-mutated glaucoma patients into iPSCs and differentiate into trabecular meshwork cells.
- Pharmacological inhibition : Test efficacy of small-molecule inhibitors (e.g., TMS) in reducing pathological oxidative stress in 3D corneal organoids.
- Gene therapy : Deliver wild-type CYP1B1 via AAV vectors in animal models and monitor intraocular pressure .
Data Analysis & Reproducibility
Q. Q8. What statistical frameworks are recommended for reconciling conflicting CYP1B1 (239-248) expression data across omics datasets?
A8.
- Batch correction : Apply ComBat or SVA to normalize transcriptomic/proteomic data from disparate platforms.
- Pathway enrichment : Use DAVID or GSEA to identify conserved pathways (e.g., xenobiotic metabolism) despite variability.
- Machine learning : Train classifiers on high-confidence datasets (e.g., GTEx) to predict tissue-specific expression outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
